molecular formula C20H21N3O2S2 B2953468 2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide CAS No. 421577-97-1

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide

Cat. No.: B2953468
CAS No.: 421577-97-1
M. Wt: 399.53
InChI Key: JKORVXWWMWCDAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide is a complex organic compound characterized by its thieno[2,3-d]pyrimidin core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[2,3-d]pyrimidin core. One common approach is to start with a suitable thieno[2,3-d]pyrimidin derivative and introduce the allyl and ethyl groups through a series of reactions, including alkylation and acylation[_{{{CITATION{{{_2{2- {2- (3-ALLYL-5,6-DIMETHYL-4-OXO-3,4-DIHYDROTHIENO [2,3-D]PYRIMIDIN ...

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, with careful control of reaction conditions to ensure high yield and purity. This might involve the use of continuous flow reactors or large batch reactors, with rigorous monitoring of temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The thieno[2,3-d]pyrimidin core can be oxidized to form sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be used to modify the double bond in the allyl group.

  • Substitution: : Nucleophilic substitution reactions can be used to introduce different substituents on the thieno[2,3-d]pyrimidin core.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (m-CPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols, along with suitable leaving groups, are used in substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides or sulfones.

  • Reduction: : Reduced allyl derivatives.

  • Substitution: : Various substituted thieno[2,3-d]pyrimidin derivatives.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It may serve as a probe or inhibitor in biological studies, particularly in enzyme inhibition assays.

  • Medicine: : Potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

  • Industry: : Use in the synthesis of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved would vary based on the biological context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the presence of the allyl and ethyl groups on the thieno[2,3-d]pyrimidin core Similar compounds might include other thieno[2,3-d]pyrimidin derivatives with different substituents

List of Similar Compounds

  • 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]-N-(4-ethylphenyl)acetamide

  • 2-[(3-allyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfanyl]ethyl-1H-isoindole-1,3(2H)-dione

Properties

IUPAC Name

2-(6-ethyl-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3O2S2/c1-4-9-23-19(25)16-11-15(5-2)27-18(16)22-20(23)26-12-17(24)21-14-8-6-7-13(3)10-14/h4,6-8,10-11H,1,5,9,12H2,2-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKORVXWWMWCDAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)CC=C)SCC(=O)NC3=CC=CC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.